Androstenediol 3-acetate
Overview
Description
Androstenediol-3-acetate, also known as androst-5-ene-3β,17β-diol 3β-acetate, is a synthetic anabolic-androgenic steroid and an androgen ester. It is specifically the C3β acetate ester of 5-androstenediol (androst-5-ene-3β,17β-diol). This compound has not been marketed for clinical use .
Mechanism of Action
Target of Action
Androstenediol 3-acetate, also known as androst-5-ene-3β,17β-diol 3β-acetate, is a synthetic anabolic-androgenic steroid and an androgen ester . It is specifically the C3β acetate ester of 5-androstenediol . The primary targets of this compound are the androgen receptors, which play a crucial role in the development of masculine characteristics .
Mode of Action
Androstenediol, from which this compound is derived, is an intermediate in testosterone biosynthesis . It is converted from dehydroepiandrosterone by the reduction of the 17-keto group via 17-hydroxysteroid dehydrogenases . It is then converted to testosterone by the oxidation of the 3-beta hydroxyl group to a 3-keto group via 3-hydroxysteroid dehydrogenases .
Biochemical Pathways
The biochemical pathway involved in the action of this compound is the testosterone biosynthesis pathway . This pathway is crucial for the production of testosterone, a hormone that plays a key role in the development of male secondary sexual characteristics. The conversion of Androstenediol to testosterone involves the oxidation of the 3-beta hydroxyl group to a 3-keto group .
Result of Action
The result of the action of this compound is the production of testosterone . Testosterone is a hormone that has profound effects on the development of masculine characteristics, including the growth of body hair and the development of muscle mass .
Action Environment
The action of this compound can be influenced by various environmental factors. For instance, the presence of specific enzymes, such as 17-hydroxysteroid dehydrogenases and 3-hydroxysteroid dehydrogenases, is crucial for its conversion to testosterone . Additionally, factors such as pH and temperature can potentially affect the stability and efficacy of the compound.
Biochemical Analysis
Biochemical Properties
Androstenediol 3-acetate is derived from dehydroepiandrosterone (DHEA) by the reduction of the 17-keto group (17-hydroxysteroid dehydrogenases), and it is converted to testosterone by the oxidation of the 3-beta hydroxyl group to a 3-keto group (3-hydroxysteroid dehydrogenases) . This conversion is an essential step in the formation of all classes of active steroid hormones .
Cellular Effects
Its parent compound, Androstenediol, is known to have effects on various types of cells and cellular processes . It is a weak androgen and estrogen steroid hormone and plays a role in the biosynthesis of testosterone from DHEA .
Molecular Mechanism
It is known that it is converted to testosterone through a series of biochemical reactions involving the reduction of the 17-keto group and the oxidation of the 3-beta hydroxyl group .
Metabolic Pathways
This compound is involved in the metabolic pathway that converts DHEA to testosterone . This involves the reduction of the 17-keto group and the oxidation of the 3-beta hydroxyl group .
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of androstenediol-3-acetate typically involves the esterification of 5-androstenediol. The process begins with the preparation of 5-androstenediol, which is then reacted with acetic anhydride in the presence of a base such as pyridine. The reaction conditions usually involve maintaining the reaction mixture at a temperature of around 0-5°C to ensure the selective formation of the acetate ester .
Industrial Production Methods: Industrial production methods for androstenediol-3-acetate are not well-documented, as the compound has not been marketed. the general principles of steroid esterification would apply, involving large-scale synthesis with stringent control over reaction conditions to ensure high yield and purity.
Types of Reactions:
Oxidation: Androstenediol-3-acetate can undergo oxidation reactions, where the hydroxyl group at the C17 position can be oxidized to form a ketone.
Reduction: The compound can also undergo reduction reactions, particularly at the C3 position, to form the corresponding alcohol.
Substitution: Substitution reactions can occur at the acetate group, where the acetate can be replaced with other functional groups.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include chromium trioxide (CrO3) and pyridinium chlorochromate (PCC).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically used.
Substitution: Substitution reactions often involve nucleophiles such as amines or thiols under basic conditions.
Major Products:
Oxidation: The major product is androstenedione-3-acetate.
Reduction: The major product is androstanediol-3-acetate.
Substitution: The products vary depending on the nucleophile used, resulting in derivatives with different functional groups at the C3 position.
Scientific Research Applications
Chemistry: It serves as a model compound for studying steroid esterification and the reactivity of steroid esters.
Biology: It is used in research to understand the metabolic pathways of steroid hormones and their derivatives.
Comparison with Similar Compounds
Androstenediol: Androstenediol itself is a precursor to androstenediol-3-acetate and shares similar anabolic-androgenic properties.
Androstenedione: This compound is closely related and serves as a precursor in the biosynthesis of testosterone and estrogen.
Dehydroepiandrosterone (DHEA): DHEA is another related steroid that serves as a precursor to androstenediol and other androgens.
Uniqueness: Androstenediol-3-acetate is unique in its specific esterification at the C3 position, which can influence its metabolic stability and bioavailability compared to its non-esterified counterparts .
Properties
IUPAC Name |
[(3S,8R,9S,10R,13S,14S,17S)-17-hydroxy-10,13-dimethyl-2,3,4,7,8,9,11,12,14,15,16,17-dodecahydro-1H-cyclopenta[a]phenanthren-3-yl] acetate | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H32O3/c1-13(22)24-15-8-10-20(2)14(12-15)4-5-16-17-6-7-19(23)21(17,3)11-9-18(16)20/h4,15-19,23H,5-12H2,1-3H3/t15-,16-,17-,18-,19-,20-,21-/m0/s1 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
OQHMNEGOKQMOFM-BPSSIEEOSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)OC1CCC2(C3CCC4(C(C3CC=C2C1)CCC4O)C)C | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC(=O)O[C@H]1CC[C@@]2([C@H]3CC[C@]4([C@H]([C@@H]3CC=C2C1)CC[C@@H]4O)C)C | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H32O3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID201043156 | |
Record name | Androstenediol 3-acetate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID201043156 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
332.5 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
1639-43-6 | |
Record name | 3β-Acetoxyandrost-5-en-17β-ol | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=1639-43-6 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | Androstenediol 3-acetate | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0001639436 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | Androstenediol 3-acetate | |
Source | DTP/NCI | |
URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=83276 | |
Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
Record name | Androstenediol 3-acetate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID201043156 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 17β-hydroxyandrost-5-ene-3β-yl acetate | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.015.166 | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Record name | ANDROSTENEDIOL 3-ACETATE | |
Source | FDA Global Substance Registration System (GSRS) | |
URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/D4E4G12S6G | |
Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.